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Abstract

3-Nitrophthalic acid (3NPA) is a molecule of significant interest in crystal engineering and
pharmaceutical sciences due to its capacity for forming diverse supramolecular structures.[1]
Its unique chemical architecture, featuring two adjacent carboxylic acid groups and a sterically
influential nitro group on a benzene ring, gives rise to a complex interplay of intermolecular and
intramolecular forces.[1][2] This technical guide provides an in-depth analysis of the theoretical
studies on these interactions, focusing on the computational methodologies used to predict and
understand the behavior of 3NPA in various environments. We will explore the dominant forces
at play, detail the computational and experimental protocols for their study, present quantitative
data from the literature, and visualize key workflows and relationships. A comprehensive
understanding of these interactions is crucial for the rational design of novel materials,
including pharmaceutical cocrystals with tailored physicochemical properties.[3][4]

The Interplay of Forces in 3-Nitrophthalic Acid

The supramolecular chemistry of 3-Nitrophthalic acid is primarily governed by a delicate
balance between hydrogen bonding and steric repulsion.

e Hydrogen Bonding: The two carboxylic acid groups are potent hydrogen bond donors and
acceptors. This allows for the formation of strong intermolecular O-H---O hydrogen bonds,
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which typically drive the assembly of carboxylic acids into dimeric structures or extended
chains in the solid state.

» Steric Repulsion: The defining feature of 3NPA is the nitro group's position adjacent to a
carboxyl group. This proximity induces significant steric repulsion, which can force the
carboxyl groups to rotate out of the plane of the benzene ring. This steric strain often disrupts
or prevents the formation of a stable intramolecular hydrogen bond between the two
adjacent carboxyl groups, a phenomenon that might otherwise be expected. This structural
constraint is a key factor that differentiates the crystal packing of 3NPA from its isomer, 4-
nitrophthalic acid.

o TI-TT Stacking: As an aromatic system, 1t-1t stacking interactions between benzene rings can
also contribute to the overall stability of the crystal lattice, although they are generally weaker
than the hydrogen bonds.

The competition between these forces dictates the molecule's conformation and its preferred
packing arrangement in the solid state, influencing properties like solubility and stability.
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Caption: Interplay of forces governing 3NPA's structure.
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Methodologies for Studying Intermolecular
Interactions

A combined theoretical and experimental approach is essential for a thorough understanding of
3NPA's interactions. Computational methods predict energetic and structural possibilities, while

experimental techniques provide validation.

Computational Protocols

Density Functional Theory (DFT): This is the workhorse of quantum chemical calculations for
systems like 3NPA.

e Protocol: Geometry optimizations are typically performed to find the lowest energy
conformations of monomers, dimers, or larger clusters. Functionals like B3LYP combined
with Pople-style basis sets (e.g., 6-311++G(d,p)) are commonly used to balance accuracy
and computational cost. Frequency calculations are then run to confirm that the optimized
structure is a true energy minimum and to simulate vibrational spectra (IR and Raman).

o Application: DFT is used to calculate interaction energies, map potential energy surfaces for
processes like proton transfer, and analyze electronic properties through methods like
Natural Bond Orbital (NBO) and Hirshfeld surface analysis.

Car-Parrinello Molecular Dynamics (CPMD): This ab initio molecular dynamics method is
crucial for studying the dynamic behavior of hydrogen bonds.

e Protocol: CPMD simulations are performed on solid-state systems, often starting from an
experimentally determined crystal structure. The simulation tracks the movement of atoms
over time (picoseconds), providing insight into dynamic processes that are not captured by
static DFT calculations.

o Application: CPMD is particularly powerful for visualizing proton dynamics and transfer
events within strong hydrogen bonds, which are often observed in 3NPA cocrystals.
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Caption: Typical computational workflow for studying 3NPA.

Experimental Validation Protocols
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Single-Crystal X-ray Diffraction (SCXRD): This is the definitive technique for determining the
three-dimensional structure of 3NPA in the solid state.

» Protocol: High-quality single crystals of 3NPA or its cocrystals are grown, often by slow
evaporation from a suitable solvent. The crystal is irradiated with X-rays, and the resulting
diffraction pattern is analyzed to solve the crystal structure, providing precise atomic
coordinates.

o Data Obtained: SCXRD yields exact bond lengths, bond angles, and details of intermolecular
contacts, confirming the hydrogen bonding network and molecular packing.

Spectroscopy (FT-IR and Raman): Vibrational spectroscopy is highly sensitive to hydrogen
bonding.

e Protocol: Infrared and Raman spectra are collected for bulk samples. The positions of key
vibrational bands, such as the O-H stretching of the carboxylic acid group, are analyzed.

e Analysis: The formation of hydrogen bonds typically causes a significant red-shift (lowering
of frequency) and broadening of the O-H stretching band compared to the free monomer.
These experimental shifts are compared against DFT-calculated frequencies to validate the
theoretical models.

Calorimetry (DSC and TG): These techniques probe the thermal properties of the material.

e Protocol: Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG) are used to
measure melting points, phase transitions, and sublimation enthalpies. For combustion
calorimetry, a sample is burned in a bomb calorimeter to determine its enthalpy of formation.

» Application: These experimental thermochemical data provide a crucial benchmark for
validating the accuracy of high-level computational methods like the Gaussian-G4 composite
method.

Quantitative Data on 3-NPA Interactions

Theoretical and experimental studies have provided valuable quantitative data on the geometry
and energetics of 3NPA systems.
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Table 1: Selected Geometric Parameters for 3-NPA and

its Cocrystals

System /| Complex Bond Bond Length (A) Source
3-Nitrophthalic acid C-O-H 1.317
3-Nitrophthalic acid C=0 1.216
3NPA-2,4,6-collidine Carboxyl C-O 1.325
3NPA-2,4,6-collidine Carboxyl C=0 1.209
3NPA-2,4,6-collidine Carboxylate C-O 1.279
3NPA-2,4,6-collidine Carboxylate C=0 1.222

This table illustrates how bond lengths within the carboxylic acid group change upon interaction
and proton transfer in a cocrystal.

Table 2: Energetic Properties of 3-NPA Interactions
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System / Computational
Property Value Source
Complex Method
3NPA-2,4,6- Proton Transfer
0.7 kcal/mol DFT
collidine Barrier
Proton Transfer
3NPA-DMAP ) 0.9 kcal/mol DFT
Barrier
Gas-Phase
3-Nitrophthalic Enthalpy of -367.5+5.6 ]
] ) Experimental
Anhydride Formation (AfH° kJ/mol
(@)
Gas-Phase
3-Nitrophthalic Enthalpy of )
] ] -377.2 kd/mol G3 (Theoretical)
Anhydride Formation (AfH°
@)
Gas-Phase
3-Nitrophthalic Enthalpy of -726.2 +5.9 ]
) ) Experimental
Acid Formation (AfH° kJ/mol
@)
Gas-Phase
3-Nitrophthalic Enthalpy of )
-729.5 kJ/mol G4 (Theoretical)

Acid

Formation (AfH°
@)

This table highlights the low energy barriers associated with proton transfer in 3NPA cocrystals

and shows the excellent agreement between high-level theoretical calculations and

experimental thermochemical data.

Case Study: 3-NPA in Pharmaceutical Cocrystals

The principles of intermolecular interactions are actively applied in the design of

pharmaceutical cocrystals to improve the properties of active pharmaceutical ingredients

(APIs). 3NPA has been studied as a coformer with various APIs.
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For instance, studies on cocrystals of pyrazinamide (an anti-tuberculosis drug) with 3-
nitrophthalic acid have shown that multiple stoichiometric forms (1:1, 1:2, and 2:1) can be
generated. The formation and stability of these different cocrystals are directly linked to the
specific hydrogen bonding patterns established between the carboxylic acid groups of 3NPA
and the functional groups of pyrazinamide. Theoretical tools like molecular electrostatic
potential (MEP) and Hirshfeld surface analysis are used to understand and quantify these
critical hydrogen bonding interactions, guiding the selection of the most stable and potentially

bioavailable solid form.
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Caption: Logical workflow for pharmaceutical cocrystal design.

Conclusion

The study of intermolecular interactions in 3-nitrophthalic acid is a prime example of modern
physical organic chemistry, where advanced computational methods and experimental
techniques converge to provide a deep molecular-level understanding. Theoretical studies,
dominated by DFT and CPMD, have been instrumental in elucidating the critical role of steric
hindrance from the nitro group, which modulates the powerful hydrogen-bonding capabilities of
the adjacent carboxylic acids. The quantitative agreement between theoretical predictions of
structure and energy and experimental data from X-ray diffraction and calorimetry validates
these computational models. This knowledge is not merely academic; it forms the predictive
foundation for crystal engineering and the rational design of multicomponent solids like
pharmaceutical cocrystals, enabling the development of materials with optimized properties.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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